![molecular formula C13H11N3S B3157559 5-甲基-3-苯基吡唑并[1,5-a]嘧啶-7-硫醇 CAS No. 850238-91-4](/img/structure/B3157559.png)

5-甲基-3-苯基吡唑并[1,5-a]嘧啶-7-硫醇

描述

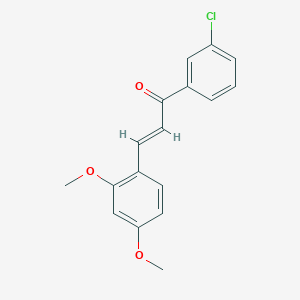

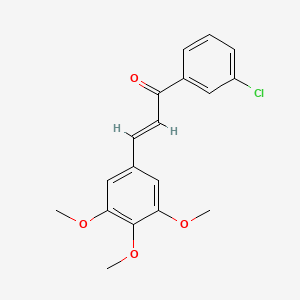

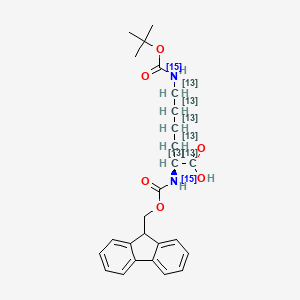

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol (abbreviated as ‘MPPT’) is a synthetic molecule that has attracted significant interest in recent years, owing to its diverse range of applications in scientific research and industry. It is a solid compound with a molecular weight of 241.32 .

Synthesis Analysis

The synthesis of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol and its derivatives often involves multicomponent reactions . The yield of these reactions can vary, but they are generally high, often exceeding 85% .Molecular Structure Analysis

The molecular structure of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring. This core is substituted at the 5-position with a methyl group and at the 3-position with a phenyl group .科学研究应用

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold exhibits promising anticancer potential. Researchers have synthesized and functionalized derivatives of this compound to explore their effects on cancer cells. These derivatives can inhibit enzymes and pathways associated with cancer progression, making them attractive candidates for drug development .

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine core has been investigated for its ability to inhibit specific enzymes. By targeting enzymes involved in disease pathways, such as kinases or proteases, these compounds can modulate cellular processes. Researchers aim to design efficient drugs based on this scaffold by optimizing enzymatic inhibitory activity .

Photophysical Properties

The photophysical properties of pyrazolo[1,5-a]pyrimidines make them intriguing for material science applications. These compounds exhibit unique fluorescence and absorption characteristics, which can be harnessed for optical devices, sensors, and imaging agents. Researchers explore their tunable photophysical properties for various applications .

Structural Diversity via Synthesis and Functionalization

Researchers have developed diverse synthetic routes to prepare and post-functionalize pyrazolo[1,5-a]pyrimidines. These transformations enhance the structural diversity of the scaffold, allowing for tailored modifications. By combining new synthetic routes with potential applications, scientists aim to create rational drug designs based on this core structure .

Combinatorial Library Design

The fused pyrazole-pyrimidine system in pyrazolo[1,5-a]pyrimidines provides a privileged scaffold for combinatorial library design. Its synthetic versatility allows for modifications throughout its periphery, making it an excellent starting point for drug discovery. Researchers explore various derivatives to optimize their pharmacological properties .

Agrochemical Potential

Certain pyrazolo[1,5-a]pyrimidine derivatives have shown promise as starting points for agrochemical development. Compounds like 4a, 4h, 4j, and 4k offer opportunities for further optimization as antifungal agrochemicals .

未来方向

Given the interest in 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol and its derivatives, future research could focus on further elucidating its chemical properties and potential applications. This could include exploring its reactivity, studying its biological activity, and developing new synthetic routes .

作用机制

Target of Action

The primary targets of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol are serine/threonine kinases , which are essential components of the MAP kinase signal transduction pathway . These kinases play a crucial role in cell proliferation .

Mode of Action

The compound interacts with its targets by inhibiting the activity of the serine/threonine kinases . This inhibition disrupts the MAP kinase signal transduction pathway, leading to changes in cell proliferation .

Biochemical Pathways

The affected pathway is the MAP kinase signal transduction pathway . This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival . The inhibition of serine/threonine kinases by 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol disrupts this pathway, leading to downstream effects on these cellular processes .

Result of Action

The molecular and cellular effects of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol’s action include the inhibition of serine/threonine kinases and disruption of the MAP kinase signal transduction pathway . This leads to changes in cell proliferation, differentiation, and survival .

属性

IUPAC Name |

5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-7-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-9-7-12(17)16-13(15-9)11(8-14-16)10-5-3-2-4-6-10/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSYXEOFGHJWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N2C(=N1)C(=CN2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Furancarboxaldehyde, 5-[(3-fluorophenyl)methyl]-](/img/structure/B3157490.png)

![Iron(2+) bis{1-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]cyclopenta-2,4-dien-1-ide}](/img/structure/B3157511.png)

![(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3157517.png)

![2-[4-(N-methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3157528.png)

![2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol](/img/structure/B3157539.png)